molecular formula C14H9FN3NaS B3006270 3-(4-fluorophenyl)-4-phenyl-5-(sodiosulfanyl)-4H-1,2,4-triazole CAS No. 1011404-94-6

3-(4-fluorophenyl)-4-phenyl-5-(sodiosulfanyl)-4H-1,2,4-triazole

Cat. No.: B3006270
CAS No.: 1011404-94-6
M. Wt: 293.3
InChI Key: XIMFTPCMFHGGPK-UHFFFAOYSA-M
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Description

3-(4-fluorophenyl)-4-phenyl-5-(sodiosulfanyl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with fluorophenyl, phenyl, and sodiosulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-4-phenyl-5-(sodiosulfanyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate, which is then cyclized with thiourea in the presence of a base such as sodium hydroxide to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-4-phenyl-5-(sodiosulfanyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sodiosulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The fluorophenyl and phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

3-(4-fluorophenyl)-4-phenyl-5-(sodiosulfanyl)-4H-1,2,4-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-4-phenyl-5-(sodiosulfanyl)-4H-1,2,4-triazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-fluorophenyl)-4-phenyl-5-(sodiosulfanyl)-4H-1,2,4-triazole is unique due to its combination of a triazole ring with fluorophenyl and sodiosulfanyl groups, which imparts distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

sodium;5-(4-fluorophenyl)-4-phenyl-1,2,4-triazole-3-thiolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3S.Na/c15-11-8-6-10(7-9-11)13-16-17-14(19)18(13)12-4-2-1-3-5-12;/h1-9H,(H,17,19);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMFTPCMFHGGPK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2[S-])C3=CC=C(C=C3)F.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN3NaS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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